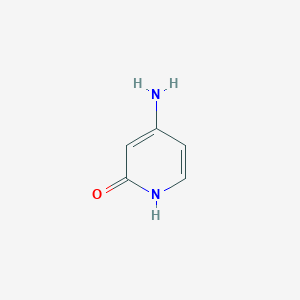

4-Amino-2-hydroxypyridine

Vue d'ensemble

Description

4-Amino-2-hydroxypyridine is a chemical compound with the empirical formula C5H6N2O and a molecular weight of 110.11 . It is a solid substance and is used as a laboratory chemical .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNc1ccnc(O)c1 . The InChI key is SBQVQYPJWLJRQT-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyridine derivatives like it have been known to undergo Schiff base condensation reactions with appropriate substrates under optimum conditions .Physical And Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C5H6N2O and a molecular weight of 110.11 . The solubility of this compound in water is not specified in the search results.Applications De Recherche Scientifique

Environmental Biodegradation of 4-Amino-2-hydroxypyridine

An in-depth study on the biodegradation of 4-aminopyridine, which is similar to this compound, demonstrated the compound's degradation in the environment through a bacterial enrichment culture. This culture utilized 4-aminopyridine as a source of carbon, nitrogen, and energy, generating various intermediates, one of which is 4-amino-3-hydroxypyridine. The study provided insights into the bacterial strains involved in the degradation process and the metabolic pathways utilized, indicating the compound's potential environmental impact and biodegradability (Takenaka et al., 2013).

Method for Detecting Protein Adducts

A novel method was developed to measure adducts formed by 4-hydroxy-2-nonenal and amino acids, using 2-aminopyridine as a fluorescent probe. This technique facilitates the detection of covalently modified proteins, which are indicators of oxidative stress and tissue damage. This innovative approach offers potential applications in understanding the mechanisms of aging and disease at a molecular level (Wakita et al., 2011).

Antibacterial Activity of Derivatives

3-Hydroxypyridine-4-one derivatives, including molecules similar to this compound, have been shown to possess significant inhibitory activity against bacterial strains. Computational models and practical synthesis of novel derivatives have been used to enhance their antibacterial efficacy, particularly against Staphylococcus aureus, indicating potential applications in developing new antibacterial agents (Sabet et al., 2012).

Tautomerism and Molecular Interaction Studies

Studies on 4-hydroxypyridine and related molecules have revealed insights into tautomeric equilibrium, the influence of intermolecular hydrogen bonds, and hydroxyl group internal rotation. These findings are crucial for understanding the chemical behavior and properties of compounds like this compound, impacting their applications in various scientific fields (Sánchez et al., 2006; Alkorta & Elguero, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Aminopyridin-2-ol, also known as 4-Amino-2-hydroxypyridine, is a compound that primarily targets voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .

Mode of Action

The compound’s mode of action involves the inhibition of voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

4-Aminopyridin-2-ol affects the neurotransmitter release pathway . It stimulates neurotransmitter release resulting from sustained plasma membrane depolarization and Ca2±influx from the extracellular space . In the absence of external Ca2+, 4-Aminopyridin-2-ol induces the exocytotic release of glutamate that is triggered by the sequestration of Ca2+ from intracellular stores .

Pharmacokinetics

It is known that the compound is used as a research tool in characterizing subtypes of the potassium channel

Result of Action

The result of 4-Aminopyridin-2-ol’s action is the enhancement of neuronal signaling . By prolonging action potentials and increasing the release of neurotransmitters, the compound facilitates improved communication between neurons . This can have significant implications for the treatment of neurological disorders .

Action Environment

The action of 4-Aminopyridin-2-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage temperature . It is recommended to store the compound at room temperature

Analyse Biochimique

Biochemical Properties

4-Aminopyridin-2-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with voltage-gated potassium channels, inhibiting their activity. This inhibition leads to the prolongation of action potentials and enhanced neurotransmitter release . Additionally, 4-Aminopyridin-2-ol has been shown to interact with calcium channels, influencing calcium influx and intracellular calcium levels . These interactions are crucial for its role in modulating neuronal activity and synaptic transmission.

Cellular Effects

The effects of 4-Aminopyridin-2-ol on various types of cells and cellular processes are profound. In neurons, this compound enhances neurotransmitter release by blocking potassium channels and promoting calcium influx . This leads to increased synaptic transmission and improved neuronal communication. In non-neuronal cells, 4-Aminopyridin-2-ol has been shown to sequester intracellular calcium, triggering exocytosis and influencing cellular signaling pathways . Furthermore, this compound has been observed to protect oligodendrocyte precursor cells from glutamate toxicity, indicating its potential neuroprotective properties .

Molecular Mechanism

The molecular mechanism of action of 4-Aminopyridin-2-ol involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release . Additionally, 4-Aminopyridin-2-ol influences calcium homeostasis by promoting calcium influx through voltage-sensitive calcium channels and sequestering intracellular calcium . These actions result in increased synaptic transmission and modulation of cellular signaling pathways. The compound’s ability to stabilize myelin and oligodendrocyte precursor cells further contributes to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridin-2-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Aminopyridin-2-ol can improve gait performance in patients with cerebellar ataxia over extended periods . Additionally, the compound has been observed to reduce retinal neurodegeneration in models of optic neuritis and optic nerve crush over a two-year period . These findings suggest that 4-Aminopyridin-2-ol has stable and long-lasting effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 4-Aminopyridin-2-ol vary with different dosages in animal models. In studies involving acute seizures, the compound has been shown to reduce seizure-like events in a dose-dependent manner . Higher doses of 4-Aminopyridin-2-ol have been found to completely block seizure incidence, indicating its potential as an antiepileptic agent . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.

Metabolic Pathways

4-Aminopyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is known to influence glycolipid metabolism by affecting short-chain fatty acids and their associated pathways . Additionally, 4-Aminopyridin-2-ol may interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, impacting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 4-Aminopyridin-2-ol within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported across cell membranes through voltage-gated potassium channels and calcium channels . Once inside the cell, 4-Aminopyridin-2-ol can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also dependent on its interactions with binding proteins and other biomolecules .

Subcellular Localization

The subcellular localization of 4-Aminopyridin-2-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can modulate cellular signaling pathways and gene expression . Additionally, 4-Aminopyridin-2-ol may interact with specific proteins and enzymes within these compartments, further influencing its activity and function.

Propriétés

IUPAC Name |

4-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVQYPJWLJRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959572 | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59315-45-6, 38767-72-5 | |

| Record name | 4-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

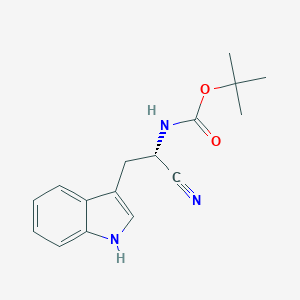

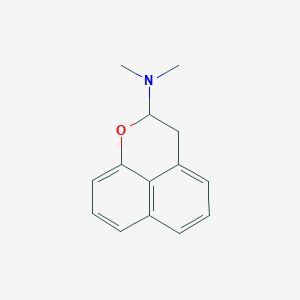

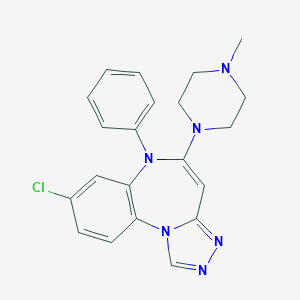

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

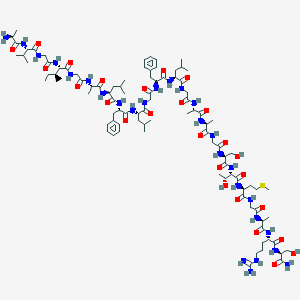

Feasible Synthetic Routes

Q & A

Q1: How is 4-amino-2-hydroxypyridine synthesized according to the research?

A1: The research paper describes the synthesis of this compound through the amination of 4-bromo-2-hydroxypyridine with potassium amide in liquid ammonia at -33°C. [] This reaction involves a complex pathway with the proposed formation of two isomeric hydroxydidehydropyridines as intermediates. The addition of ammonia to these intermediates is directed by the hydroxy group, ultimately leading to a mixture of 3-amino-2-hydroxypyridine and this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)

![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)

amino}benzoate](/img/structure/B139408.png)